molecular formula C24H28BrO2P B13151686 (2,2-Diethoxyethyl)(triphenyl)phosphanium bromide CAS No. 51605-46-0

(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide

Cat. No.: B13151686
CAS No.: 51605-46-0
M. Wt: 459.4 g/mol
InChI Key: PSGFSYIWKUKARO-UHFFFAOYSA-M
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Description

(2,2-Diethoxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2-Diethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2,2-diethoxyethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of (2,2-Diethoxyethyl)triphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of (2,2-Diethoxyethyl)triphenylphosphonium bromide depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce triphenylphosphine oxide and 2,2-diethoxyethanol .

Scientific Research Applications

Chemistry

In chemistry, (2,2-Diethoxyethyl)triphenylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .

Biology and Medicine

While its applications in biology and medicine are less common, (2,2-Diethoxyethyl)triphenylphosphonium bromide can be used in the synthesis of biologically active molecules. It may also serve as a precursor for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate. This intermediate can undergo various chemical transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Diethoxyethyl)triphenylphosphonium bromide is unique due to its 2,2-diethoxyethyl group, which imparts distinct reactivity and stability compared to other triphenylphosphonium salts. This makes it particularly valuable in specific synthetic applications where other phosphonium salts may not be as effective .

Properties

CAS No.

51605-46-0

Molecular Formula

C24H28BrO2P

Molecular Weight

459.4 g/mol

IUPAC Name

2,2-diethoxyethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1

InChI Key

PSGFSYIWKUKARO-UHFFFAOYSA-M

Canonical SMILES

CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-]

Origin of Product

United States

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